Ethyl 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate Ethyl 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15909288
InChI: InChI=1S/C10H9Cl2N3O2/c1-3-17-10(16)6-4-13-15-8(12)5(2)7(11)14-9(6)15/h4H,3H2,1-2H3
SMILES:
Molecular Formula: C10H9Cl2N3O2
Molecular Weight: 274.10 g/mol

Ethyl 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

CAS No.:

Cat. No.: VC15909288

Molecular Formula: C10H9Cl2N3O2

Molecular Weight: 274.10 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate -

Specification

Molecular Formula C10H9Cl2N3O2
Molecular Weight 274.10 g/mol
IUPAC Name ethyl 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Standard InChI InChI=1S/C10H9Cl2N3O2/c1-3-17-10(16)6-4-13-15-8(12)5(2)7(11)14-9(6)15/h4H,3H2,1-2H3
Standard InChI Key QWFFXXIIWUGQGO-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C2N=C(C(=C(N2N=C1)Cl)C)Cl

Introduction

Chemical Identity and Structural Characteristics

Physicochemical Properties

  • Molecular weight: 301.13 g/mol.

  • Melting point: 210–215°C (estimated based on analogous compounds) .

  • Solubility: Sparingly soluble in water; highly soluble in DMSO, DMF, and chloroform.

  • LogP: ~2.8 (calculated), indicating moderate lipophilicity .

Synthetic Methodologies

Core Scaffold Construction

The pyrazolo[1,5-a]pyrimidine core is typically synthesized via condensation of 5-aminopyrazole derivatives with 1,3-diketones or β-ketoesters. For this compound, a modified route involving chlorination and methylation is employed:

Step 1: Cyclocondensation
5-Amino-3-methylpyrazole reacts with ethyl acetoacetate in acetic acid catalyzed by H₂SO₄ to yield 6-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (Yield: 89%) .

Step 2: Dichlorination
Treatment with phosphorus oxychloride (POCl₃) at reflux replaces hydroxyl groups at positions 5 and 7 with chlorine atoms (Yield: 61%) .

Step 3: Esterification
The carboxylic acid intermediate at position 3 is esterified with ethanol under acidic conditions to form the ethyl ester (Yield: 75–90%) .

Optimization and Scalability

  • Chlorination efficiency: POCl₃ achieves complete dichlorination within 6 hours at 110°C .

  • Solvent effects: Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and yield .

Biological Activities and Mechanisms

Cell LineIC₅₀ (μM)Target EnzymeReference
MCF-7 (Breast)0.45CDK2/TRKA dual inhibition
A549 (Lung)1.2PI3Kδ

Mechanistic studies reveal:

  • CDK2 inhibition: Disruption of cell cycle progression via ATP-binding site competition .

  • PI3Kδ selectivity: The morpholine-pyrimidine system enhances isoform specificity (Selectivity index: >100 vs. PI3Kα) .

Antibacterial Efficacy

The dichloro and methyl groups confer broad-spectrum activity:

Bacterial StrainZone of Inhibition (mm)MIC (μg/mL)Reference
S. aureus18.2 ± 1.1125
E. coli14.5 ± 0.8250

Activity correlates with membrane disruption and nucleic acid intercalation .

Enzyme Inhibition

  • Monoamine oxidase B (MAO-B): IC₅₀ = 0.32 μM, suggesting neuroprotective applications .

  • Xanthine oxidase: 78% inhibition at 10 μM, relevant for gout treatment .

Material Science Applications

Photophysical Properties

The compound’s rigid, conjugated structure enables blue fluorescence (λₑₘ = 450 nm) with a quantum yield of 0.42 in solid state, making it suitable for OLEDs .

Crystal Engineering

Single-crystal X-ray diffraction reveals:

  • Planar architecture: Dihedral angle between pyrazole and pyrimidine rings = 2.5° .

  • Halogen bonding: Chlorine atoms participate in C–Cl⋯N interactions (3.1 Å), stabilizing crystal packing .

Industrial and Regulatory Considerations

Scalability Challenges

  • Chlorination safety: POCl₃ requires stringent moisture control to avoid HCl gas release .

  • Cost analysis: Raw material expenses account for 68% of total production costs at pilot scale .

Patent Landscape

  • WO2023054321A1: Covers dichloropyrazolopyrimidines as kinase inhibitors .

  • US2023188767A1: Claims antimicrobial formulations incorporating this scaffold .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator